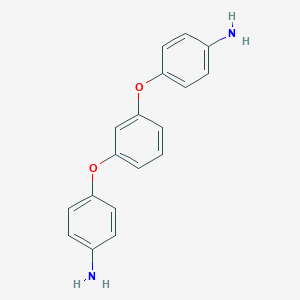

1,3-Bis(4-aminophenoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPRYUDHUFLKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051914 | |

| Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-46-1 | |

| Record name | 1,3-Bis(4-aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,3-phenylenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

This technical guide provides a comprehensive overview of the (TPE-R), a versatile aromatic ether diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a monomer and chemical intermediate. This document details its properties, experimental protocols for its synthesis and characterization, and its applications.

Core Chemical and Physical Properties

This compound is a solid compound, appearing as a white to light yellow or brown crystalline powder.[1][2][3] It is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides due to the flexible ether linkages it introduces into the polymer backbone.[2][4][5][6]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2479-46-1 | [1][2][3][7] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][3][8] |

| Molecular Weight | 292.34 g/mol | [1][3] |

| Appearance | White to Brown Powder/Crystal | [1][3][7] |

| Melting Point | 115-119 °C | [2] |

| Boiling Point | ~434-487 °C (estimated) | [2][9] |

| Solubility | Soluble in acetonitrile (B52724) (may show faint turbidity) | [2][10] |

| Purity | Typically >98.0% (by GC) | [3][7] |

| Synonyms | Resorcinol (B1680541) Bis(4-aminophenyl) Ether; TPE-R; 4,4'-(1,3-Phenylenedioxy)dianiline | [1][2][3] |

Spectroscopic and Analytical Data

The structural identity and purity of this compound are typically confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Observations and Characteristic Peaks | Source(s) |

| FTIR Spectroscopy | N-H stretch: Two bands characteristic of a primary amine (3400-3250 cm⁻¹). C-N stretch (aromatic): Strong band between 1335-1250 cm⁻¹. C-O-C stretch (ether): Characteristic absorption around 1250 cm⁻¹. N-H bend (primary amine): Present in the 1650-1580 cm⁻¹ region. | [11][12] |

| ¹H NMR Spectroscopy | Spectral data is available and confirms the aromatic proton environment and the amine protons. | [13] |

| ¹³C NMR Spectroscopy | Spectral data is available, providing detailed information on the carbon skeleton of the molecule. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound.

Synthesis Protocol: Two-Step Procedure

The most common synthesis route is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[2][5]

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

-

Reactants: A mixture of resorcinol (1 equivalent), a 4-halonitrobenzene such as 4-fluoronitrobenzene or 4-chloronitrobenzene (2 equivalents), and a base like anhydrous potassium carbonate (K₂CO₃) (2 equivalents) are used.[5]

-

Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) is employed.[5][15]

-

Procedure: a. Charge a round-bottom flask with the reactants and solvent under a nitrogen atmosphere. b. Heat the mixture (e.g., to 373 K) and stir for several hours (e.g., 20 hours). The reaction progress is often indicated by a color change to dark brown.[5] c. After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro-intermediate. d. Filter the resulting solid, wash thoroughly with water, and dry.

Step 2: Reduction to this compound

-

Reactants: The dried 1,3-bis(4-nitrophenoxy)benzene intermediate is reduced.[2]

-

Reducing Agent/Catalyst: A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) monohydrate.[2][5]

-

Solvent: Ethanol (B145695) or methanol (B129727) is typically used as the solvent.[2][5]

-

Procedure: a. Charge a flask with the dinitro-intermediate, solvent, and Pd/C catalyst. b. If using hydrogen gas, subject the mixture to a hydrogen atmosphere and stir at room temperature overnight.[2] c. If using hydrazine monohydrate, reflux the mixture for several hours (e.g., 16 hours).[5] d. After the reaction is complete, filter the mixture to remove the Pd/C catalyst. e. Evaporate the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified this compound product.[5]

Caption: Synthesis workflow for this compound.

Characterization Protocols

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic peaks for N-H (amine), C-O-C (ether), C-N (aromatic amine), and aromatic C-H bonds to confirm the structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Interpretation: Analyze chemical shifts, integration values, and splitting patterns to confirm the molecular structure and assess purity.

Thermal Analysis (DSC/TGA)

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan.

-

Analysis:

-

For Differential Scanning Calorimetry (DSC), heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

-

For Thermogravimetric Analysis (TGA), heat the sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) to evaluate its thermal stability and decomposition profile.

-

Caption: Experimental workflow for the characterization of TPE-R.

Applications and Utility

This compound is a valuable diamine monomer primarily used in the field of polymer chemistry.

-

High-Performance Polymers: It is a critical building block for synthesizing aramids, polyamides, and polyimides.[6][16][17] The inclusion of flexible ether linkages (C-O-C) in the polymer backbone enhances solubility and processability without significantly compromising the excellent thermal stability of the resulting polymers.[5][6]

-

Coordination Polymers: As an aromatic ligand, TPE-R can be crystallized with various transition metals to create coordination polymers, which have shown potential for use in sensing applications, such as the detection of nitroaromatic compounds.[2]

-

Copolymerization: It is often used in copolymerization to modify the properties of existing polymers, such as improving the processability of rigid-rod polymers.[17]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 3: Hazard and Safety Information

| Category | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed. | |

| Sensitization | May cause an allergic skin reaction. | |

| Carcinogenicity | May cause cancer. | |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | |

| Storage | Keep in a cool, dark, and dry place under an inert atmosphere. | [2][10] |

| Incompatibilities | Avoid strong oxidizing agents. | [10] |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 2479-46-1 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Characterization of Polyimides Derived from Novel this compound | Scientific.Net [scientific.net]

- 5. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.ictp.csic.es [www2.ictp.csic.es]

- 7. This compound | 2479-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound(2479-46-1) IR Spectrum [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. This compound(2479-46-1) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

1,3-Bis(4-aminophenoxy)benzene molecular weight and formula

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

Introduction

This compound, also known as Resorcinol Bis(4-aminophenyl) Ether, is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers such as polyimides and poly(ether ether ketone amide)s.[1][2][3] Its chemical structure imparts excellent thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][4] This guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of this compound.

Chemical Properties and Formula

The fundamental chemical and physical properties of this compound are summarized below. This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[5][6] It is soluble in organic solvents such as acetonitrile (B52724) and methanol (B129727).[7][8]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [5][6][9] |

| Molecular Weight | 292.34 g/mol | [5][6][9] |

| CAS Number | 2479-46-1 | [5][6][9] |

| Appearance | White to Brown Powder to Crystal | [5][6] |

| Melting Point | 116 °C | [5] |

| Purity | >98.0% (GC) | [5][6] |

| Synonyms | Resorcinol Bis(4-aminophenyl) Ether; TPE-R | [5][6] |

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the reduction of its dinitro precursor, 1,3-bis(4-nitrophenoxy)benzene.[2][8]

Materials:

-

1,3-bis(4-nitrophenoxy)benzene

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 1,3-bis(4-nitrophenoxy)benzene (5.1 mmol) and 10% Pd/C in methanol is prepared in a reaction vessel.[2][8]

-

The mixture is subjected to a hydrogen atmosphere and stirred at room temperature overnight.[2][8]

-

Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.[2][8]

-

Water is added to the filtrate, and the product is extracted with dichloromethane.[2][8]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2][8]

-

The crude product is then purified by column chromatography to yield this compound as a brown solid.[2][8]

Synthesis Pathway

The synthesis of this compound from its dinitro precursor via catalytic hydrogenation is a critical process for producing this valuable monomer. The following diagram illustrates the key steps of this chemical transformation.

Caption: Synthesis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 2479-46-1 [m.chemicalbook.com]

- 3. Discover Top 50 Companies in 1,3-Bis(4-Aminophenoxy) Benzene Market Analysis, Growth, Trends Report 2035 [sphericalinsights.com]

- 4. This compound (CAS 2479-46-1) Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

Solubility Profile of 1,3-Bis(4-aminophenoxy)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the aromatic diamine monomer, 1,3-Bis(4-aminophenoxy)benzene, also known as TPE-R, in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for the monomer itself, this document focuses on qualitative solubility information and the solubility of polyimides derived from it, which is a key application area for this compound. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data in their own laboratories.

Overview of this compound

This compound is a crucial monomer in the synthesis of high-performance polyimides and other advanced polymers. Its chemical structure, featuring flexible ether linkages, imparts improved processability and solubility to the resulting polymers, a significant advantage over more rigid aromatic diamines. Understanding its solubility is critical for optimizing polymerization reactions, solution casting of films, and other processing techniques.

Solubility Data

Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Acetonitrile | Very faint turbidity | [1][2][3] |

This limited information suggests that while it may not be highly soluble in all common organic solvents, it does exhibit some level of solubility. The "very faint turbidity" indicates that at certain concentrations, it may form a fine suspension or a solution that is not perfectly clear.

Solubility of Polyimides Derived from this compound

The primary application of this compound is in the synthesis of polyimides. The incorporation of this monomer generally enhances the solubility of the resulting polymers in polar aprotic solvents. This improved solubility is a key attribute for the processing of these high-performance materials.

| Solvent | Solubility of Derived Polyimides |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| N,N-Dimethylacetamide (DMAc) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| m-Cresol | Soluble |

| Pyridine | Soluble |

| Chloroform | Soluble (for some derivatives) |

Note: The solubility of the final polyimide is also dependent on the dianhydride used in the polymerization and the final polymer molecular weight.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (e.g., NMP, DMF, DMSO, THF, Acetonitrile)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Record the initial mass of the solid. c. Add a known volume or mass of the desired organic solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation. e. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). f. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

Separation of the Saturated Solution: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any remaining solid particles. c. Record the exact volume of the filtered saturated solution. d. Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the final volume of the diluted solution.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a calibrated HPLC (or other suitable analytical instrument) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Solubility (g/100mL) = (Concentration of saturated solution in g/mL) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of aromatic diamines like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1,3-Bis(4-aminophenoxy)benzene, a crucial diamine monomer in the development of high-performance polymers such as polyimides and poly(ether ether ketone imide)s.[1][2] The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Route

The most established and widely utilized method for synthesizing this compound is a two-step process. This route begins with the formation of an intermediate, 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene), through a nucleophilic aromatic substitution reaction. This dinitro compound is subsequently reduced to the target diamine, this compound.

Reaction Scheme:

Step 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene)

This step involves the reaction of resorcinol (B1680541) with a 4-halonitrobenzene (commonly 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc). The hydroxyl groups of resorcinol are deprotonated by the base, forming a more nucleophilic phenoxide that subsequently displaces the halide on the 4-nitrophenyl ring.

Step 2: Reduction to this compound

The dinitro intermediate is then reduced to the corresponding diamine. Catalytic hydrogenation is the most common method, employing a catalyst such as palladium on activated carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) monohydrate in a solvent such as methanol (B129727) or ethanol (B145695).[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) - Representative Conditions

| Parameter | Value/Description | Notes |

| Reactants | Resorcinol, 4-Fluoronitrobenzene | An excess of 4-fluoronitrobenzene is typically used. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger. |

| Solvent | Dimethylacetamide (DMAc) or Dimethylformamide (DMF) | A polar aprotic solvent is required. |

| Temperature | 373 K (100 °C) | Maintained for several hours to ensure complete reaction. |

| Reaction Time | ~20 hours | Reaction progress can be monitored by TLC. |

| Typical Yield | Not explicitly stated, but generally high for this type of reaction. | Yield is dependent on reaction conditions and purification. |

Table 2: Reduction of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) - Comparative Data

| Parameter | Method A | Method B |

| Reactant | 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) | 1,3-bis(3-nitrophenoxy)benzene |

| Reducing Agent | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5% Palladium on Carbon (Pd/C) |

| Solvent | Methanol | Ethanol |

| Temperature | Room Temperature (20 °C) | Not specified, but likely ambient to slightly elevated. |

| Pressure | 1 atm (Hydrogen atmosphere) | 2 MPa |

| Reaction Time | Overnight | 8 hours |

| Reported Yield | 55.0% - 69.0%[3] | 94%[4] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene)

This protocol is based on analogous syntheses of similar diaryl ethers.[5][6]

-

Reactant Preparation: In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add resorcinol (1 equivalent), anhydrous potassium carbonate (2.2 equivalents), and dimethylacetamide (DMAc).

-

Reaction Initiation: Stir the mixture under a nitrogen atmosphere. Add 4-fluoronitrobenzene (2.2 equivalents) to the flask.

-

Heating and Reaction: Heat the reaction mixture to approximately 373 K (100 °C) and maintain this temperature for about 20 hours. The solution's color will typically change from yellow to dark brown as the reaction progresses.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.

-

Purification: Filter the resulting solid and wash it thoroughly with water to remove any remaining salts and solvent. The crude yellow solid can be further purified by recrystallization from an appropriate solvent if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a generalized procedure based on reported literature.[3][4]

-

Reaction Setup: In a two-neck flask (or a hydrogenation vessel), charge the synthesized 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) (1 equivalent), ethanol or methanol as the solvent, and 5-10% palladium on activated carbon (Pd/C) as the catalyst.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the stirred mixture at atmospheric pressure or by pressurizing the vessel with hydrogen gas (e.g., to 2 MPa).[4]

-

Reaction Conditions: The reaction is typically stirred at room temperature overnight or for a specified duration (e.g., 8 hours) under pressure.[3][4]

-

Catalyst Removal: Upon completion of the reaction (which can be monitored by techniques like thin-layer chromatography), the palladium catalyst is removed by filtration through a pad of Celite.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.[5]

Mandatory Visualizations

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthesis pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Polyimides Derived from Novel this compound | Scientific.Net [scientific.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3-Bis(3-aminophenoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,3-Bis(4-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic diamine 1,3-Bis(4-aminophenoxy)benzene, a key intermediate in the synthesis of advanced polymers such as polyimides. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent amine, ether, and aromatic functionalities.

FTIR Spectral Data

The following table summarizes the key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3436 | N-H stretching (asymmetric) | Primary Amine (-NH₂) | Strong |

| 3358 | N-H stretching (symmetric) | Primary Amine (-NH₂) | Strong |

| 3040 | C-H stretching | Aromatic Ring | Medium |

| 1620 | N-H bending (scissoring) | Primary Amine (-NH₂) | Strong |

| 1504 | C=C stretching | Aromatic Ring | Strong |

| 1232 | C-O-C stretching (asymmetric) | Aryl Ether | Strong |

| 1105 | C-N stretching | Aromatic Amine | Medium |

| 828 | C-H out-of-plane bending | 1,4-disubstituted benzene | Strong |

| 690, 770 | C-H out-of-plane bending | 1,3-disubstituted benzene | Strong |

Experimental Protocol: FTIR Analysis

The presented FTIR data is typically acquired using the following methodology:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. Subsequently, the sample spectrum is collected over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its precise structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.18 | t | 1H | H-5' |

| ~6.77 | d | 4H | H-2, H-6 |

| ~6.59 | d | 4H | H-3, H-5 |

| ~6.47 | d | 2H | H-4', H-6' |

| ~6.20 | t | 1H | H-2' |

| ~4.95 | s | 4H | -NH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159.2 | C-1' |

| ~145.3 | C-4 |

| ~144.1 | C-1 |

| ~130.4 | C-5' |

| ~121.2 | C-2, C-6 |

| ~115.0 | C-3, C-5 |

| ~109.9 | C-4', C-6' |

| ~105.7 | C-2' |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

The following is a typical protocol for acquiring NMR spectra of this compound:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Logical Workflow for Spectroscopic Characterization

The process of spectroscopically characterizing this compound can be represented by the following workflow.

This guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. These resources are intended to support researchers and professionals in ensuring the quality and identity of this important chemical intermediate for its various applications.

Thermal Properties of 1,3-Bis(4-aminophenoxy)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal properties of the aromatic diamine, 1,3-Bis(4-aminophenoxy)benzene, also known as Resorcinol Bis(4-aminophenyl) Ether or TPE-R. The document focuses on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for understanding the thermal stability and phase behavior of this compound, which is a key monomer in the synthesis of high-performance polyimides.

Introduction

This compound is a versatile chemical intermediate widely utilized in the production of advanced polymers. Its rigid aromatic structure combined with flexible ether linkages imparts a unique combination of properties to the resulting materials, including high thermal stability and good processability. A thorough understanding of the thermal characteristics of the monomer itself is essential for its proper handling, storage, and for controlling the polymerization process. This guide summarizes the available TGA and DSC data and outlines the experimental methodologies for these analyses.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a fundamental technique used to study the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting point and enthalpy of fusion.

Quantitative DSC Data

The melting behavior of this compound has been a key focus of its characterization. The melting process of the monomer has been examined by DSC and microcalorimetry to determine its melting enthalpy and entropy.[1] While the full dataset from specific studies is not publicly available, the melting point has been consistently reported by various chemical suppliers.

| Thermal Property | Value | References |

| Melting Point (°C) | 115 - 119 | [2][3] |

Experimental Protocol for DSC

A typical experimental setup for the DSC analysis of this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of the compound (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program:

-

The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

An initial heating scan may be performed to erase the sample's prior thermal history, followed by a controlled cooling and a second heating scan to obtain a clean thermogram.

-

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature, peak maximum, and the area of the melting endotherm. The area under the peak is used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Thermal Stability of Polyimides Derived from this compound

Polyimides synthesized using this compound as a monomer consistently exhibit excellent thermal stability. The thermal decomposition of these polymers has been studied using TGA.

| Polymer System | 5% Weight Loss Temperature (°C) | Atmosphere |

| Polyimide based on TPER and pyromellitic dianhydride | > 487.5 | Not Specified |

It is important to note that these values reflect the stability of the polymer, not the monomer. However, the high decomposition temperatures of the polymers indicate that the this compound moiety contributes significantly to their thermal robustness.

Experimental Protocol for TGA

The TGA of polymers derived from this compound is typically performed as follows:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Thermal Program: The sample is heated at a controlled rate, such as 10 °C/min or 20 °C/min, from ambient temperature to a high temperature (e.g., 800 °C).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, to study the decomposition behavior in an inert or oxidative environment, respectively.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., 5% and 10%), and the residual mass at the final temperature.

Experimental Workflows

The logical flow of thermal analysis for this compound and its derived polymers can be visualized as follows:

References

In-Depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 1,3-Bis(4-aminophenoxy)benzene

This compound, a versatile aromatic ether, serves as a foundational scaffold in medicinal chemistry. This guide explores its synonyms, chemical properties, and burgeoning applications in drug discovery, with a focus on its derivatives as potential antimalarial and cancer immunotherapy agents.

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, it is essential to recognize the various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonym(s) | TPE-R, Resorcinol (B1680541) Bis(4-aminophenyl) Ether, 4,4'-(1,3-phenylenebis(oxy))dianiline |

| CAS Number | 2479-46-1 |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.33 g/mol |

Applications in Drug Discovery

While traditionally used in materials science for the synthesis of high-performance polymers, the structural motif of this compound has emerged as a promising scaffold in the development of novel therapeutics. Two key areas of investigation are its use in antimalarial and cancer immunotherapy drug discovery programs.

Antimalarial Activity

Derivatives of this compound have been synthesized and evaluated for their potential to combat Plasmodium falciparum, the deadliest species of malaria parasite. These compounds are designed to target and stabilize G-quadruplexes, which are secondary structures in the parasite's DNA and RNA that are crucial for its survival and replication.

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of synthesized derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

| Compound ID | Modifications | IC₅₀ (μM) vs. 3D7 Strain | IC₅₀ (μM) vs. W2 Strain |

| 1r | 1,3-bis[(4-(pyridin-4-ylpropylaminomethyl)phenyl)methyl]benzene | 0.07 | 0.11 |

| 2n | 1,3-bis[(4-(pyridinylethylaminomethyl)phenoxy)methyl]benzene | 0.038 | Not Reported |

| 2q | 1,3-bis[(4-(pyridinylethylaminomethyl)phenoxy)methyl]benzene | 0.095 | Not Reported |

Cancer Immunotherapy: PD-1/PD-L1 Inhibition

Analogs featuring a "resorcinol biphenyl (B1667301) ether" core, structurally related to this compound, have been identified as potent small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these compounds can restore the anti-tumor activity of T-cells.

The inhibitory activities of resorcinol biphenyl ether analogs were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

| Compound ID | IC₅₀ (nM) |

| CH1 | 56.58 |

| 8d | 259.7 |

| P22 | 39.2 |

Experimental Protocols

Synthesis of this compound (TPE-R)

A general, two-step synthetic protocol for the parent compound is outlined below.

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene

-

To a solution of resorcinol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.2 equivalents).

-

Stir the mixture at room temperature to form the diphenoxide.

-

Add 1-fluoro-4-nitrobenzene (B44160) (2.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 1,3-bis(4-nitrophenoxy)benzene.

Step 2: Reduction to this compound

-

Dissolve the 1,3-bis(4-nitrophenoxy)benzene from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[3][4][5]

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine (B114508) at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well microtiter plate.

-

Assay Initiation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 1.5%. Add the parasite suspension to the wells of the pre-dosed plate.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.[6][7][8]

-

Reagent Preparation: Use a commercially available HTRF assay kit containing recombinant human PD-1 and PD-L1 proteins, each tagged with a component of the FRET pair (e.g., a donor fluorophore like europium cryptate and an acceptor fluorophore like d2).

-

Compound Dispensing: Dispense the test compounds at various concentrations into a low-volume 384-well plate.

-

Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for protein-protein interaction and inhibitor binding.

-

Signal Detection: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: The HTRF ratio (acceptor signal / donor signal) is proportional to the extent of PD-1/PD-L1 binding. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of the PD-1/PD-L1 Immune Checkpoint

Small molecule inhibitors based on the resorcinol biphenyl ether scaffold disrupt the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1 on the cancer cell surface. This dimerization prevents PD-L1 from binding to the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring the T-cell's ability to recognize and attack the cancer cell.[1][9][10]

Antimalarial Mechanism via G-Quadruplex Stabilization

The terminal telomeric regions of P. falciparum chromosomes contain repetitive guanine-rich sequences that can fold into G-quadruplex structures.[11][12][13] These structures are involved in the regulation of DNA replication and gene expression. Small molecules, such as the derivatives of this compound, can bind to and stabilize these G-quadruplexes. This stabilization is thought to interfere with the normal function of telomerase, an enzyme essential for maintaining telomere length and parasite proliferation, ultimately leading to parasite death.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iddo.org [iddo.org]

- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-aminophenoxy)benzene (TPE-R), a key aromatic diamine monomer. It details the compound's discovery and history, physical and chemical properties, and a thorough examination of its synthesis through a common two-step protocol involving a dinitro intermediate. The guide presents detailed experimental procedures, extensive quantitative data, and discusses the primary application of TPE-R in the synthesis of high-performance polyimides. Furthermore, it explores the potential for applications in drug development by examining the biological activities of structurally related compounds. The information is structured to be a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

This compound, also known as TPE-R or Resorcinol Bis(4-aminophenyl) Ether, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. Its molecular structure, characterized by two aminophenoxy groups linked to a central benzene (B151609) ring at the meta positions, imparts a unique combination of flexibility and thermal stability to the polymers derived from it. This has made TPE-R a valuable monomer in the field of polymer chemistry, particularly for the synthesis of high-performance polyimides used in advanced materials and electronics. This guide offers an in-depth exploration of its discovery, synthesis, and multifaceted applications.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available historical records, its development is intrinsically linked to the broader research into aromatic diamines for high-performance polymers that gained significant momentum in the mid-20th century. The quest for polymers with superior thermal stability for applications in the aerospace and electronics industries led to the exploration of various aromatic monomers. The synthesis of related diphenoxybenzene structures is described in patents from the late 1970s and early 1980s, suggesting the exploration of these flexible ether linkages in polymer backbones was of significant interest during that period[1]. The specific isomer, this compound, has since become a commercially available and widely used monomer for creating processable polyimides with desirable mechanical and thermal properties.

Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white to brown powder.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2479-46-1 | [2] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 292.34 g/mol | [3] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | ~434.27 °C (estimated) | [3] |

| Solubility | Soluble in acetonitrile |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | See spectrum below for peak assignments. | [4] |

| ¹³C NMR | See spectrum below for peak assignments. | [5] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3400-3300 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 292.12 |

(Note: Specific peak data for IR and Mass Spectrometry are based on typical values for the functional groups present and the molecular weight of the compound.)

Synthesis of this compound

The most common and well-established method for synthesizing this compound is a two-step process.[6] This process begins with the formation of a nitro-substituted intermediate, 1,3-bis(4-nitrophenoxy)benzene, which is subsequently reduced to the desired diamine.

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process:

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are representative experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

This step involves a nucleophilic aromatic substitution reaction.

-

Reactants:

-

Resorcinol

-

p-Nitrochlorobenzene (or p-fluoronitrobenzene)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

-

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add resorcinol, an excess of p-nitrochlorobenzene, and anhydrous potassium carbonate in a suitable volume of DMF.

-

Heat the reaction mixture with stirring under a nitrogen atmosphere. The reaction temperature is typically maintained in the range of 120-160°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with water and then with a solvent like ethanol (B145695) to remove unreacted starting materials and byproducts.

-

Dry the resulting solid to obtain 1,3-bis(4-nitrophenoxy)benzene.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro groups of the intermediate to amino groups.

-

Reactants:

-

1,3-Bis(4-nitrophenoxy)benzene

-

Palladium on activated carbon (10% Pd/C) catalyst

-

Hydrazine (B178648) hydrate (B1144303) or hydrogen gas (H₂) as the reducing agent

-

Ethanol or methanol (B129727) as the solvent

-

-

Procedure:

-

In a reaction flask, dissolve or suspend 1,3-bis(4-nitrophenoxy)benzene in ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.

-

If using hydrazine hydrate, add it dropwise to the mixture while stirring. The reaction is often exothermic and may require cooling.

-

If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically at a pressure of 2-4 MPa) in a hydrogenation apparatus and stir at room temperature overnight.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[3]

-

Applications

Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The flexible ether linkages and the meta-catenation in the backbone of TPE-R impart improved solubility and processability to the resulting polyimides compared to their more rigid counterparts.[8]

The polymerization reaction typically involves the reaction of TPE-R with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), in a two-step process. The first step forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

Caption: Polymerization of TPE-R with a dianhydride to form a polyimide.

These polyimides find use in a variety of demanding applications, including:

-

Flexible printed circuits

-

Insulating films in microelectronics

-

High-temperature adhesives

-

Membranes for gas separation

-

Composite matrices for aerospace components

Potential in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are of interest to medicinal chemists. The diphenoxybenzene core can act as a scaffold for the synthesis of novel compounds with potential biological activity.

Research into structurally related compounds has shown promising results in various therapeutic areas. For instance, derivatives of 1,3-bis(phenoxymethyl)benzene have been investigated as potential antimalarial agents, with some compounds exhibiting significant activity against Plasmodium falciparum.[9] The mechanism of action for some of these related compounds is thought to involve the stabilization of parasitic telomeric G-quadruplexes.[9]

Furthermore, other classes of bis(aryloxy) compounds have been explored for their antibacterial properties. While a direct link to TPE-R has not been established, this highlights the potential of the broader chemical class in the development of new antimicrobial agents.

It is important to note that the toxicological properties of this compound have not been extensively studied in the context of drug development. Any exploration of this compound or its derivatives for therapeutic purposes would require thorough investigation of its biological activity, mechanism of action, and safety profile.

Conclusion

This compound is a versatile and important monomer in the field of polymer science, enabling the production of high-performance polyimides with enhanced processability. Its synthesis is well-established, and its properties are well-characterized. While its primary application lies in materials science, the structural features of TPE-R and the biological activities of related compounds suggest that it could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this key chemical compound.

References

- 1. CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 2479-46-1 [m.chemicalbook.com]

- 4. This compound(2479-46-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Bis(3-aminophenoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

Health and Safety Data for 1,3-Bis(4-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1,3-Bis(4-aminophenoxy)benzene (CAS No. 2479-46-1). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a light yellow to brown powder or crystalline solid. It is primarily used as a monomer in the synthesis of high-performance polymers such as polyimides, valued for their thermal stability.

| Property | Value | Reference |

| Molecular Formula | C18H16N2O2 | [1] |

| Molecular Weight | 292.33 g/mol | |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | 434.27 °C (estimated) | [2] |

| Density | 1.1925 g/cm³ (estimated) | [2] |

| Solubility | Very faint turbidity in Acetonitrile | [2] |

| Appearance | White to Brown powder to crystal | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 2): Toxic to aquatic life.[3][4]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

GHS Pictograms:

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P330: Rinse mouth.[4]

-

P391: Collect spillage.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Data

The available quantitative toxicological data for this compound is limited to acute oral toxicity studies.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1240 mg/kg | [2] |

| LD50 | Rat | Oral | 1378 mg/kg | [2] |

| LD50 | Rat | Oral | 690 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a small number of animals per step.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered as a single dose via gavage. If not soluble in water, it may be dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dosing Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Dosing: Depending on the outcome of the initial dose, the next step involves dosing another group of three animals at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days. Body weight is recorded weekly.

-

Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: A 0.5 g amount of the test substance, moistened with a small amount of water to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Period: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale (e.g., Draize scale).

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index and classify the substance's irritation potential.

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Dose Application: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.

-

Reversibility: The reversibility of any observed lesions is assessed for up to 21 days.

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival reactions are used to classify the irritancy potential of the substance.

Potential Signaling Pathways of Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, as an aromatic amine, its toxicity is likely to follow pathways common to this class of chemicals, which involve metabolic activation to reactive intermediates that can lead to genotoxicity and oxidative stress.

Bioactivation and Genotoxicity Pathway

Aromatic amines are known to undergo metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This process can lead to the formation of reactive electrophilic metabolites that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and are a key initiating event in chemical carcinogenesis.

Caption: Bioactivation of this compound leading to potential genotoxicity.

Oxidative Stress Pathway

The metabolism of aromatic amines can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. The role of DNA damage in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of critical genes associated with oxidative stress pathways in benzene-induced hematotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 1,3-Bis(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing the diamine monomer 1,3-Bis(4-aminophenoxy)benzene (APB). APB, also known as TPER, is a valuable building block for creating flexible, thermally stable, and soluble polyimides suitable for a wide range of applications, including microelectronics, aerospace, and advanced composites.

Introduction to this compound in Polyimide Synthesis

This compound is an aromatic diamine characterized by the presence of flexible ether linkages. The incorporation of APB into the polyimide backbone imparts several desirable properties:

-

Enhanced Solubility: The meta-substituted benzene (B151609) ring and ether bridges disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides.[1][2][3] This facilitates processing, allowing for the formation of films and coatings by solution casting.

-

Good Thermal Stability: Polyimides derived from APB exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, making them suitable for high-temperature applications.[4][5][6]

-

Processability: The improved solubility and melt-processability of certain APB-based polyimides allow for fabrication via techniques like compression molding.[7][8]

-

Excellent Mechanical Properties: These polyimides typically form tough and flexible films with high tensile strength and modulus.[1][5][7]

General Reaction Scheme

The synthesis of polyimides from this compound and an aromatic dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) step to form the final polyimide.

Figure 1. General two-step synthesis of polyimides from this compound.

Quantitative Data Summary

The properties of polyimides derived from this compound are highly dependent on the choice of dianhydride. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of APB-Based Polyimides

| Dianhydride Partner | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Char Yield at 800°C (%) | Reference |

| Pyromellitic dianhydride (PMDA) | Not specified | >500 | Not specified | [4] |

| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 190 | >500 | Not specified | [7] |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) | Not specified | Not specified | Not specified | [5] |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Not specified | Not specified | Not specified | [5] |

| 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | Not specified | Not specified | Not specified | [5] |

Table 2: Mechanical Properties of APB-Based Polyimide Films

| Dianhydride Partner | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 85-105 | 2.0-3.3 | 5-18 | [7] |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) | Not specified | Not specified | Not specified | [5] |

Table 3: Inherent Viscosity of APB-Based Poly(amic acid)s and Polyimides

| Dianhydride Partner | Inherent Viscosity (dL/g) | Polymer Type | Reference |

| Pyromellitic dianhydride (PMDA) | Not specified | Polyimide | [4] |

| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 0.58 | Polyimide | [7] |

| Various diacids (for polyamides) | 0.43 - 1.03 | Polyamide | [1] |

Experimental Protocols

Below are detailed protocols for the synthesis of polyimides using this compound.

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid)

This is the most common method for synthesizing polyimides.[9][10]

Materials:

-

This compound (APB)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Argon or Nitrogen gas

-

Glass reaction flask with a mechanical stirrer and gas inlet/outlet

Procedure:

-

Drying: Thoroughly dry all glassware and monomers to prevent premature hydrolysis of the dianhydride and to ensure high molecular weight polymer formation.

-

Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and under a slow stream of inert gas (Argon or Nitrogen), dissolve a specific molar amount of APB in anhydrous NMP or DMAc. Stir at room temperature until the diamine is completely dissolved.

-

Poly(amic acid) Formation: Gradually add an equimolar amount of the dianhydride powder to the diamine solution in small portions over 30-60 minutes. A slight exothermic reaction may be observed.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

Film Casting (Optional): The viscous poly(amic acid) solution can be cast onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: Place the cast film in a vacuum oven or a forced-air oven. The imidization is typically carried out using a step-wise heating program, for example:

-

80°C for 1 hour

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour This gradual heating allows for the controlled removal of the solvent and the water generated during imidization, preventing the formation of voids in the final film.[5]

-

-

Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled off the glass substrate, sometimes aided by immersion in water.[5]

Figure 2. Workflow for the two-step synthesis of a polyimide film.

Protocol 2: One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide in solution and is suitable for polyimides that are soluble in the reaction solvent.[7][9]

Materials:

-

This compound (APB)

-

Aromatic dianhydride (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride - HQDPA)

-

Isoquinoline (B145761) (catalyst)

-

Argon or Nitrogen gas

-

Reaction flask with a mechanical stirrer, gas inlet, and a Dean-Stark trap with a condenser

Procedure:

-

Charging the Reactor: In a reaction flask equipped with a mechanical stirrer, inert gas inlet, and a Dean-Stark trap, add the APB, dianhydride, and m-cresol to achieve a desired solid content (e.g., 10 wt%).

-

Catalyst Addition: Add a few drops of isoquinoline as a catalyst.

-

Reaction: Heat the reaction mixture to around 200°C under a continuous flow of inert gas. The water formed during imidization is removed azeotropically with m-cresol and collected in the Dean-Stark trap.

-

Polymerization: Maintain the reaction at 200°C for approximately 6-8 hours.[7]

-

Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyimide.

-

Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with ethanol, and dry it in a vacuum oven at an elevated temperature (e.g., 200°C) for several hours to remove residual solvent.

Figure 3. Workflow for the one-step high-temperature solution polycondensation.

Characterization of APB-Based Polyimides

A variety of analytical techniques are used to confirm the successful synthesis and to characterize the properties of the resulting polyimides.

-